molecular formula C22H24FN5O B6455134 2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2548982-44-9

2-[5-(3-fluoropyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B6455134
CAS No.: 2548982-44-9
M. Wt: 393.5 g/mol
InChI Key: DWSQYPWJYSNOBJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features, including a fluoropyridine moiety, a carbonyl group, a pyrrole ring, and a benzodiazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each targeting a specific functional group or structural feature. For instance, fluoropyridines can be synthesized using various methods, such as the Balz-Schiemann reaction . The carbonyl group could potentially be introduced via a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluoropyridine moiety, for instance, would contribute to the compound’s polarity and could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the fluoropyridine and carbonyl groups, among others. Fluoropyridines are known to undergo various reactions, such as nucleophilic aromatic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a fluorine atom could enhance the compound’s lipophilicity, potentially increasing its cell penetration rate .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety measures. While specific safety data for this compound is not available, fluorinated compounds generally require careful handling due to the reactivity of fluorine .

Future Directions

Fluorinated compounds, such as this one, are of significant interest in various fields, including medicinal chemistry and materials science . Therefore, future research could potentially explore the compound’s applications in these areas.

Properties

IUPAC Name

(3-fluoropyridin-2-yl)-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5O/c1-14(2)28-19-8-4-3-7-18(19)25-22(28)27-12-15-10-26(11-16(15)13-27)21(29)20-17(23)6-5-9-24-20/h3-9,14-16H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSQYPWJYSNOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=C(C=CC=N5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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